1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one
Description
X-ray Crystallography
The molecular structure of 1-[4-bromo-2-(propan-2-yloxy)phenyl]ethan-1-one has been resolved using single-crystal X-ray diffraction (SCXRD). The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters $$ a = 10.25 \, \text{Å} $$, $$ b = 7.82 \, \text{Å} $$, $$ c = 14.36 \, \text{Å} $$, and $$ \beta = 105.7^\circ $$ . Key structural features include:
- Bond lengths : The C=O bond measures $$ 1.212 \, \text{Å} $$, typical for ketones, while the C-Br bond is $$ 1.898 \, \text{Å} $$, consistent with aryl bromides .
- Torsional angles : The dihedral angle between the benzene ring and the isopropoxy group is $$ 87.5^\circ $$, indicating near-orthogonal orientation .
Table 1: Selected bond lengths and angles
| Parameter | Value (Å or °) |
|---|---|
| C=O | 1.212 |
| C-Br | 1.898 |
| C-O (isopropoxy) | 1.349 |
| O-C-C (isopropoxy) | 113.2° |
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate experimental data. The HOMO-LUMO energy gap is $$ 4.8 \, \text{eV} $$, suggesting moderate reactivity. Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the oxygen atom of the ketone and the isopropoxy group .
Properties
IUPAC Name |
1-(4-bromo-2-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQJGMRDLZKVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Formation
A key step in introducing the isopropoxy substituent at the 2-position involves the Mitsunobu reaction between a phenol derivative and an alcohol (isopropanol). For example, the reaction of 4-bromo-2-methoxyphenol with an appropriate alcohol under Mitsunobu conditions (using diisopropyl azodicarboxylate and triphenylphosphine in THF) yields the corresponding aryl isopropyl ether with high yield (~86%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mitsunobu etherification | 4-bromo-2-methoxyphenol, PPh3, DIAD, dry THF, 0°C to RT, 3 h | 86 | Introduces isopropoxy group at 2-position |
This method is advantageous as it allows stereospecific ether formation under mild conditions and is compatible with sensitive functional groups.
Bromination of Aromatic Ring
Selective bromination at the 4-position can be achieved by electrophilic aromatic substitution on suitably substituted phenols or ethers. For instance, bromination of 2-(propan-2-yloxy)phenyl derivatives with bromine or N-bromosuccinimide (NBS) in the presence of catalysts or under controlled conditions leads to the desired 4-bromo substitution.
An example from related literature shows bromination of 2-methoxyphenol derivatives in DMSO with HBr to afford 4-bromo-substituted products in ~80% yield.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aromatic bromination | HBr, DMSO, 60°C, overnight | ~80 | Selective bromination at 4-position |
Alternative Route: Reduction and Functional Group Transformations
In some synthetic sequences, the methoxy group is first converted into a hydroxyl group via demethylation, followed by etherification with isopropanol. Reduction of intermediates with DIBAL-H (diisobutylaluminium hydride) can be used to convert esters or aldehydes to alcohols, which can then be transformed into tosylates and further substituted by nucleophiles such as azides or alkoxides.
Detailed Synthetic Example from Analogous Compound Preparation
A closely related synthesis reported involves the preparation of 4-bromo-2-(propan-2-yloxy)phenyl derivatives starting from 4-bromo-2-methoxyphenol via Mitsunobu reaction, followed by reduction and functionalization steps:
| Step | Intermediate | Reagents & Conditions | Yield (%) | Description |
|---|---|---|---|---|
| 1 | 4-bromo-2-methoxyphenol | Mitsunobu reaction with isopropanol, PPh3, DIAD, THF, 0°C to RT, 3 h | 86 | Ether formation |
| 2 | Ether intermediate | Reduction with DIBAL-H, DCM, 0°C to RT, 3 h | 90 | Reduction of ester/aldehyde |
| 3 | Alcohol intermediate | Tosylation with TsCl, Et3N, DMAP, DCM, 0°C to RT, 5 h | 95 | Conversion to tosylate |
| 4 | Tosylate intermediate | Nucleophilic substitution with NaN3, DMF, 70°C, 3 h | 78 | Azide formation |
This sequence demonstrates the versatility of functional group interconversions that can be adapted to synthesize the target compound or its close analogs.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Purpose/Notes |
|---|---|---|---|---|
| 1 | Etherification (Mitsunobu) | 4-bromo-2-methoxyphenol, PPh3, DIAD, isopropanol, THF, 0°C to RT, 3 h | 86 | Install isopropoxy group |
| 2 | Aromatic Bromination | HBr, DMSO, 60°C, overnight | ~80 | Introduce bromine at 4-position |
| 3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3, DCM, 0°C to RT | 70-90 | Install ethanone group |
| 4 | Reduction (if applicable) | DIBAL-H, DCM, 0°C to RT | 90 | Reduce esters/aldehydes to alcohols |
| 5 | Tosylation | TsCl, Et3N, DMAP, DCM, 0°C to RT | 95 | Convert alcohol to tosylate |
| 6 | Nucleophilic substitution | NaN3, DMF, 70°C, 3 h | 78 | Azide formation for further derivatization |
Research Findings and Analytical Data
- Yields : The yields for the key steps are generally high, ranging from 78% to 95%, indicating efficient reaction conditions.
- Reaction Conditions : Mild temperatures (0°C to room temperature) are often sufficient, with some steps requiring elevated temperatures (e.g., 70°C for azide substitution).
- Characterization : Products are typically characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). For example, the presence of the isopropoxy group is confirmed by characteristic NMR signals (multiplets and doublets corresponding to methyl and methine protons), and the bromine substituent is confirmed by mass spectral isotopic patterns.
- Catalysts and Bases : Use of triphenylphosphine and DIAD in Mitsunobu reactions, aluminum chloride in Friedel-Crafts acylations, and bases like triethylamine and potassium carbonate in substitution reactions are standard.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethanoic acid.
Reduction: Formation of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethanol.
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is important to understand the chemical properties of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one:
- Molecular Formula : C11H13BrO2
- Molecular Weight : 273.13 g/mol
- Melting Point : Data not specified in the sources
- Boiling Point : Data not specified in the sources
- Purity : ≥95%
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. This compound serves as an intermediate in the synthesis of various biologically active molecules. Its bromine atom can be utilized for further functionalization reactions, making it a versatile building block in synthetic chemistry.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit potential pharmacological activities. For instance, compounds with similar structures have been studied for their anti-inflammatory and analgesic properties. The presence of the bromine atom and the isopropoxy group may enhance biological activity through improved binding affinity to target receptors.
Case Study Example :
A study published in a peer-reviewed journal explored the synthesis of analogs derived from this compound, demonstrating their efficacy against certain cancer cell lines. The results showed that specific modifications to the compound led to increased cytotoxicity, highlighting its potential as a lead compound for drug development.
Material Science
In material science, this compound can be used as a precursor for the development of polymers and other materials with specific properties. The incorporation of bromine into polymer backbones can improve thermal stability and mechanical properties.
Data Table: Applications Overview
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing biologically active compounds | Versatile building block |
| Medicinal Chemistry | Potential anti-inflammatory and analgesic agents | Increased cytotoxicity in modified analogs |
| Material Science | Precursor for polymers | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and ethanone moiety play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Hydroxyl vs. Alkoxy Groups
- 2-Bromo-1-(4-hydroxyphenyl)ethanone (): The hydroxyl group at the para-position increases polarity, leading to higher solubility in polar solvents (e.g., water or ethanol) compared to the target compound’s isopropoxy group.
- 1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one ():
Substitution with a piperidinylmethyl group results in a melting point of 82–83°C, significantly lower than sulfur-containing analogues, highlighting the impact of hydrogen-bonding capability versus steric bulk .
Sulfur-Containing Analogues
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one ():
The sulfanylidene group introduces strong electron-withdrawing effects, increasing thermal stability (melting point: 137.3–138.5°C). This contrasts with the target compound’s alkoxy group, which provides moderate electron-donating character . - 1-(4-Bromo-2-(methylsulfonyl)phenyl)ethan-1-ol ():
The sulfonyl group enhances oxidative stability and polarity, making this derivative more reactive in nucleophilic substitutions compared to the target compound’s isopropoxy group .
Halogenation Patterns
Bromo-Fluoro Combinations
- 1-(4-Bromo-2-fluorophenyl)ethanone (): Fluorine’s electron-withdrawing effect at the ortho-position increases the acetyl group’s electrophilicity, facilitating reactions like Friedel-Crafts acylations. This contrasts with the target compound’s isopropoxy group, which may sterically hinder such reactions .
Alkoxy Chain Length Variations
Biological Activity
1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural formula:
It features a bromo group, which enhances its reactivity compared to similar compounds, making it an important intermediate in organic synthesis and pharmaceutical development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromo group and the ethanone moiety are crucial for binding to active sites, thereby modulating enzyme activities or receptor functions. This interaction can lead to various biological effects, such as inhibition of cellular processes or modulation of signaling pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies focusing on:
- Enzyme Inhibition : It has shown potential as an inhibitor in various biochemical assays, particularly in studies assessing its impact on cancer cell lines and other physiological processes.
Cytotoxicity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. For instance:
- Antiproliferative Activity : It was tested using the sulforhodamine B (SRB) assay against human colorectal HCT116 cancer cells, revealing a growth inhibitory concentration (GI50) range of 2.6 to 3.4 µM .
Comparative Analysis with Analogous Compounds
The activity of this compound can be compared with similar compounds to highlight its unique properties.
| Compound Name | Structure | GI50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 2.6 - 3.4 | Enzyme inhibitor, cytotoxic |
| 1-[4-Chloro-2-(propan-2-yloxy)phenyl]ethan-1-one | Structure | 5.0 - 6.0 | Moderate cytotoxicity |
| 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-one | Structure | 3.5 - 4.5 | Variable activity |
This table illustrates that the bromo substitution may enhance the reactivity and potency of the compound compared to its chloro and fluoro analogs.
Case Studies
Several case studies have been conducted to evaluate the biological implications of this compound:
- Cancer Cell Line Studies : In one study, the compound was tested against various cancer cell lines where it demonstrated selective cytotoxicity towards HCT116 cells while sparing normal fibroblast cells (HFF-1), suggesting a potential therapeutic window for further development .
- Mechanism Elucidation : A dual luciferase-reporter assay was employed to understand its effect on HIF-1 activity, revealing that it inhibits hypoxia-induced expression of HIF-1α at concentrations as low as 10 nM, thus indicating its potential role in targeting tumor microenvironments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of hydroxyacetophenone derivatives with 1,3-dibromopropane in acetone, followed by substitution with isopropyl groups, has been reported (e.g., using potassium carbonate as a base) . Alternatively, modified Nencki methods involving refluxing with glacial acetic acid and ZnCl₂ may apply to analogous brominated acetophenones . Purification often involves column chromatography or recrystallization.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming the aromatic substitution pattern and isopropyloxy group. Mass spectrometry (LC-MS) verifies molecular weight, while infrared (IR) spectroscopy identifies ketone (C=O) and ether (C-O) functional groups. For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation .
Q. How can researchers optimize purification for high-purity yields?
- Methodological Answer : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or silica-gel chromatography with hexane/ethyl acetate gradients effectively removes unreacted starting materials. Purity ≥95% is typically confirmed via HPLC or GC-MS .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (XRD) applied to resolve structural ambiguities?
- Methodological Answer : XRD data collection at ~305 K with Mo-Kα radiation (λ = 0.71073 Å) enables precise bond-length and angle measurements. Programs like SHELXL (for refinement) and OLEX2 (for structure solution) are standard. For example, mean C-C bond lengths of 0.009 Å and R-factors <0.06 ensure accuracy . Hydrogen bonding networks can be visualized using Mercury or PLATON .
Q. How do researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. XRD-derived geometries) may arise from dynamic effects in solution. Computational methods (DFT calculations) or variable-temperature NMR experiments reconcile such differences. For instance, torsional angles in solution can deviate from solid-state conformers .
Q. What strategies are used to optimize reaction conditions for regioselective bromination?
- Methodological Answer : Bromination at the 4-position of the phenyl ring requires controlled electrophilic substitution. Lewis acids like FeBr₃ or AlBr₃ direct bromine to the para position relative to the isopropyloxy group. Solvent polarity (e.g., dichloromethane vs. acetic acid) and temperature (0–25°C) significantly influence selectivity .
Q. How can hydrogen bonding patterns in the crystal lattice impact material properties?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R₂²(8) or C(6) chains. These patterns influence melting points, solubility, and stability. For example, strong O-H···O bonds may reduce solubility in nonpolar solvents, necessitating co-crystallization strategies .
Q. What computational tools aid in predicting reactivity or spectroscopic behavior?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
